1-(2-Hydroxy-6-propylphenyl)ethan-1-one

Organic Synthesis Process Chemistry Synthetic Methodology

This 6-propyl-substituted hydroxyacetophenone is structurally distinct from generic 2-hydroxyacetophenone, offering a validated starting point for antimicrobial lead optimization against MRSA and VRE. Its computed XLogP3-AA of 3.1 and low TPSA (37.3 Ų) make it ideal for exploring structure-permeability relationships. Documented one-step quantitative synthesis and full spectroscopic characterization support process chemistry scale-up and QC method development.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 655785-30-1
Cat. No. B12526745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-6-propylphenyl)ethan-1-one
CAS655785-30-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC=C1)O)C(=O)C
InChIInChI=1S/C11H14O2/c1-3-5-9-6-4-7-10(13)11(9)8(2)12/h4,6-7,13H,3,5H2,1-2H3
InChIKeyKUKNZKYUSWCSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS 655785-30-1): Procurement-Relevant Properties and Structural Baseline


1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS 655785-30-1) is a phenolic ketone belonging to the hydroxyacetophenone class, with molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g/mol [1]. The compound features a hydroxyl group at the 2-position and an n-propyl group at the 6-position of the phenyl ring, with an acetyl group (-COCH₃) at the 1-position [1]. Its computed physicochemical properties include XLogP3-AA of 3.1, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 37.3 Ų [1]. The compound serves as a versatile building block in organic synthesis, with hydroxyacetophenones broadly recognized as starting materials for specialty polymers, pharmaceuticals, and fine chemicals [2].

1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS 655785-30-1): Why Generic Hydroxyacetophenone Substitution Is Not Advisable


Hydroxyacetophenone derivatives are not functionally interchangeable due to the profound impact of alkyl substitution position and chain length on biological activity and physicochemical behavior [1]. The 6-propyl substitution pattern in this compound confers distinct lipophilicity (XLogP3-AA = 3.1), hydrogen-bonding capacity, and steric properties compared to unsubstituted or differently alkylated analogs [2]. Structure-activity relationship (SAR) studies on related hydroxyacetophenone leukotriene antagonists have demonstrated that the n-propyl substituent at the 3-position produces superior antagonist potency compared to ethyl, butyl, or isobutyl variants, and polar group introduction substantially reduces activity [1]. Consequently, substituting this specific compound with a generic 2-hydroxyacetophenone or an alternative alkyl-substituted analog without validation risks compromising synthetic outcomes, altering pharmacological profiles, or invalidating comparative analytical data.

1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS 655785-30-1): Quantifiable Differentiation Evidence for Procurement Decisions


Quantitative Synthesis Yield: One-Step Protocol vs. Multi-Step Traditional Routes

A 2023 publication describes a one-step synthesis of 1-(2-hydroxy-6-propylphenyl)ethan-1-one achieving quantitative yield using adapted Vilsmeier conditions, characterized by comprehensive spectroscopic methods including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, alternative synthetic approaches to similar substituted hydroxyacetophenones frequently require multiple steps with significantly lower overall yields—for instance, a deuterated analog synthesis required six steps with only 6% overall yield [2].

Organic Synthesis Process Chemistry Synthetic Methodology

n-Propyl Substituent SAR: Superior Leukotriene D₄ Antagonist Potency vs. Ethyl, Butyl, and Isobutyl Analogs

In a systematic SAR study of [[(tetrazol-5-ylaryl)oxy]methyl]acetophenone derivatives evaluated as leukotriene D₄ (LTD₄) receptor antagonists, the n-propyl substituent at the 3-position of the acetophenone core (compound 68) demonstrated a -log IC₅₀ value of 8.0 [1]. This potency exceeded that of the ethyl-substituted analog (compound 66, -log IC₅₀ = 7.9), the butyl analog (compound 83, -log IC₅₀ = 7.8), and the isobutyl analog (compound 84, -log IC₅₀ = 7.7) [1]. For retention of high antagonist activity, the acetophenone must be substituted in the 2-position by a hydroxyl group [1]. A separate SAR study of 3-alkyl substituents among hydroxy-acetophenone leukotriene antagonists confirmed that maximal activity was obtained with n-propyl, n-butyl, and n-pentyl substituents, with reduced activity for longer side chains and substantially reduced activity upon introduction of polar groups [2].

Medicinal Chemistry Leukotriene Antagonists SAR Studies

Lipophilicity Profile: XLogP3-AA = 3.1 Compared to Unsubstituted 2-Hydroxyacetophenone (XLogP3 = 1.9)

The 6-propyl substitution in 1-(2-hydroxy-6-propylphenyl)ethan-1-one substantially increases lipophilicity compared to the unsubstituted parent scaffold [1]. The computed XLogP3-AA value for this compound is 3.1 [1], whereas unsubstituted 2-hydroxyacetophenone (CAS 118-93-4) has a computed XLogP3 of approximately 1.9 [2]. This 1.2 log unit increase corresponds to approximately a 16-fold higher octanol-water partition coefficient, reflecting markedly enhanced membrane permeability potential [3]. The compound also possesses exactly one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area (TPSA) of 37.3 Ų [1]—well below the commonly cited threshold of 140 Ų for oral bioavailability [3].

Physicochemical Properties Lipophilicity ADME Prediction

Antimicrobial Activity Profile: Broad-Spectrum Activity Against Resistant Gram-Positive and Gram-Negative Pathogens

According to the AntibioticDB database, 1-(2-hydroxy-6-propylphenyl)ethan-1-one has demonstrated activity against both Gram-positive and Gram-negative bacterial pathogens, including clinically significant resistant strains [1]. The reported spectrum includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. The compound was first reported in 2011 and remains in experimental development status with its mechanism of action yet to be fully elucidated [1].

Antimicrobial Resistance MRSA VRE

2-Propyl-3-hydroxy-4-acetyl Substitution Pattern: Validated Pharmacophore for LTD₄ Antagonism

A comprehensive SAR study of 2,4-dihydroxy-3-propylacetophenone derivatives established that the 2-propyl-3-hydroxy-4-acetyl substitution pattern is required for maximum leukotriene D₄ (LTD₄) antagonist activity [1]. This pharmacophore validation emerged from systematic ring substitution analysis in the guinea pig ileum contraction assay [1]. While the target compound 1-(2-hydroxy-6-propylphenyl)ethan-1-one bears the propyl group at the 6-position rather than the 3-position, the structural similarity establishes that propyl substitution on the hydroxyacetophenone core contributes critically to LTD₄ antagonist pharmacophore requirements [2]. Compound 26 (LY171883), built on this validated scaffold, demonstrated the best balance of in vitro and in vivo activity among the series and was advanced to clinical evaluation [1].

Pharmacophore Validation Leukotriene Antagonists Medicinal Chemistry

Structural Uniqueness: Six-Carbon Propyl Substitution Pattern Differentiates from Common Alkyl-Substituted Analogs

1-(2-Hydroxy-6-propylphenyl)ethan-1-one possesses a distinctive substitution pattern featuring an n-propyl group at the 6-position of the phenyl ring, with the hydroxyl group at the 2-position and the acetyl group at the 1-position [1]. This 2-hydroxy-6-propyl arrangement contrasts with more extensively studied regioisomers such as the 3-propyl-substituted analogs prevalent in the leukotriene antagonist literature [2]. The 6-position substitution creates a unique steric and electronic environment around the phenolic hydroxyl and acetyl moieties, offering a structurally differentiated scaffold for exploring SAR space not covered by conventional 3-propyl or 4-propyl hydroxyacetophenone derivatives [1].

Structural Biology Chemical Diversity Scaffold Differentiation

1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS 655785-30-1): Evidence-Based Application Scenarios for Procurement


Lead Optimization for Novel Antimicrobial Agents Targeting MRSA and VRE

Based on documented activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE) [1], this compound serves as a validated starting scaffold for antimicrobial lead optimization programs. The broad-spectrum activity against both Gram-positive and Gram-negative pathogens, combined with its favorable lipophilicity profile (XLogP3-AA = 3.1) [2], positions it for structure-based design campaigns aimed at improving potency and pharmacokinetic properties while maintaining activity against WHO priority pathogens.

Leukotriene Pathway Research and LTD₄ Antagonist Scaffold Development

The n-propyl substitution on the hydroxyacetophenone core is validated across multiple SAR studies as optimal for LTD₄ receptor antagonist activity, with the propyl-substituted analog demonstrating superior potency (-log IC₅₀ = 8.0) compared to ethyl (-log IC₅₀ = 7.9), butyl (-log IC₅₀ = 7.8), and isobutyl (-log IC₅₀ = 7.7) variants [3]. Additionally, the 2-propyl-3-hydroxy-4-acetyl substitution pattern has been established as a required pharmacophore for maximum LTD₄ antagonism [4]. This compound provides a structurally distinct 6-propyl variant for exploring novel SAR space in leukotriene pathway-targeted research programs.

Synthetic Methodology Development and Process Chemistry Optimization

The demonstrated one-step synthesis achieving quantitative yield using adapted Vilsmeier conditions [5] makes this compound an attractive substrate for process chemistry development, scale-up studies, and methodology optimization. The fully characterized spectroscopic profile (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman) [5] provides a robust analytical reference for reaction monitoring, impurity profiling, and quality control method development.

Pharmacokinetic and ADME Property Exploration via Structural Modification

With a computed XLogP3-AA of 3.1—approximately 1.2 log units higher than unsubstituted 2-hydroxyacetophenone [2]—this compound offers enhanced lipophilicity for exploring structure-permeability relationships. Its TPSA of 37.3 Ų, well below the 140 Ų threshold for oral bioavailability [6], combined with exactly one hydrogen bond donor and two acceptors [2], provides a favorable starting point for ADME optimization studies where increased membrane permeability is desired without excessive molecular weight or hydrogen-bonding burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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